Technical Monograph: 4-Fluoro-N-isopropylaniline
Technical Monograph: 4-Fluoro-N-isopropylaniline
CAS Registry Number: 70441-63-3 Document Type: Technical Reference Guide Version: 2.0 (Scientific & Industrial Application)[1]
Executive Technical Summary
4-Fluoro-N-isopropylaniline (C₉H₁₂FN) represents a critical secondary amine intermediate in the synthesis of modern agrochemicals and fluorinated pharmaceuticals.[1] Its structural significance lies in the N-isopropyl moiety, which imparts lipophilicity and steric protection, combined with the para-fluoro substituent, which enhances metabolic stability and modulates pKa.
Industrially, it is the primary building block for Flufenacet , a pre-emergence oxyacetamide herbicide used extensively in corn and soybean cultivation.[1] In medicinal chemistry, the compound serves as a scaffold for tuning the bioavailability of aniline-based drugs, leveraging the bioisosteric properties of fluorine to block metabolic oxidation at the para-position.[1]
Physicochemical Characterization
The following data aggregates experimentally validated properties essential for process engineering and analytical benchmarking.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Context |
| Molecular Weight | 153.20 g/mol | Monoisotopic mass: 153.095 g/mol |
| Physical State | Liquid | Colorless to light brown (oxidation dependent) |
| Boiling Point | 214 °C (760 mmHg) | High BP requires vacuum distillation for purification (40 °C @ 0.5 mmHg) |
| Density | 1.045 g/cm³ | Denser than water; facilitates phase separation in aqueous workups |
| pKa (Conjugate Acid) | ~5.91 (Predicted) | Less basic than N-isopropylaniline due to the electron-withdrawing F-substituent |
| Flash Point | 83 °C | Class IIIA Combustible Liquid |
| LogP | 2.3 (pH 5.[1][2][3][4][5][6]6) | Moderate lipophilicity; indicates good membrane permeability |
| Solubility | Organic Solvents | Miscible in DCM, Ethyl Acetate, Hexane; Low aqueous solubility |
Synthetic Methodology: Reductive Amination
The most robust industrial route involves the reductive amination of 4-fluoroaniline with acetone.[1] This protocol is preferred over direct alkylation (using isopropyl halides) to avoid over-alkylation to the tertiary amine.[1]
Reaction Mechanism & Causality
The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by in situ reduction.[1]
-
Acid Catalysis (Acetic Acid): Promotes the nucleophilic attack of the aniline nitrogen on the acetone carbonyl carbon by protonating the oxygen, making it more electrophilic.[1]
-
Selective Reduction (NaBH₄): Sodium borohydride is chosen because it selectively reduces the imine bond (C=N) faster than the ketone (C=O) under these conditions, and it does not reduce the aromatic ring or the fluorine substituent.[1]
Optimized Experimental Protocol
Scale: 0.2 mol basis Yield Target: >70%
-
Imine Formation:
-
Charge a 500 mL 3-neck flask with 4-fluoroaniline (22.2 g, 0.2 mol) and Glacial Acetic Acid (120 mL).
-
Add Acetone (17.6 mL, 0.24 mol) dropwise. Note: Excess acetone drives the equilibrium toward the imine.
-
Cool the mixture to 10°C using an ice bath. Control: Lower temperature prevents side reactions but must remain high enough for imine formation kinetics.
-
-
Reduction:
-
Workup & Purification:
-
Quench: Pour reaction mixture into 500 mL ice water to destroy excess hydride.
-
Neutralization: Basify with 50% NaOH (aq) to pH > 10.[1] Reasoning: Converts the ammonium salt product back to the free amine, forcing it out of the aqueous phase.
-
Extraction: Extract with Hexane (2 x 100 mL). Combine organics, wash with brine, and dry over MgSO₄.
-
Distillation: Evaporate solvent and perform vacuum distillation.[1] Collect fraction at 40 °C / 0.5 mmHg .
-
Process Flow Diagram
Figure 1: Step-wise reductive amination workflow ensuring selectivity and safety.
Reactivity & Functionalization Profile
The chemical utility of 4-Fluoro-N-isopropylaniline stems from its dual nature: a nucleophilic secondary amine and an electron-rich aromatic ring.[1]
N-Acylation (Herbicide Synthesis)
The secondary amine is the primary reactive site.[1] In the synthesis of Flufenacet , this nitrogen attacks a chloroacetyl chloride or similar electrophile.[1]
-
Mechanism: Nucleophilic acyl substitution.[1]
-
Selectivity: The steric bulk of the isopropyl group slows down the reaction compared to a primary amine, often requiring base catalysis (e.g., Pyridine or K₂CO₃) to scavenge the HCl byproduct.[1]
Electrophilic Aromatic Substitution (EAS)
The molecule contains two directing groups:[1]
-
-NH-iPr (Amino group): Strongly activating, Ortho/Para directing.
-
-F (Fluoro group): Weakly deactivating, Ortho/Para directing.
Outcome: The amino group dominates.[1] Substitution will occur ortho to the nitrogen (positions 2 and 6).[1] The para position is blocked by Fluorine.[1]
-
Application: Nitration or halogenation at the ortho position can create highly substituted precursors for complex drug scaffolds.[1]
Reactivity Logic Map
Figure 2: Functionalization logic demonstrating the directing effects of the N-isopropyl and F substituents.
Safety & Handling Protocols
GHS Classification: Danger (Toxic, Irritant)[1]
| Hazard Category | Code | Statement |
| Acute Toxicity | H301+H331 | Toxic if swallowed or inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] |
| Sensitization | H317 | May cause an allergic skin reaction.[1][6] |
Handling Requirements:
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C . The amine is prone to oxidation (darkening) upon air exposure.[1]
References
-
ChemicalBook. (2025).[1][3] 4-Fluoro-N-isopropylaniline Properties and Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1046689, Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [1]
-
HPC Standards. (2025). Safety Data Sheet: 4-Fluoro-N-isopropylaniline. Retrieved from [1]
-
PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from
-
Synblock. (2025).[1][3] Product Catalog: 4-Fluoro-N-isopropylaniline. Retrieved from [1]
Sources
- 1. Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID 154403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-N-ISOPROPYLANILINE CAS#: 70441-63-3 [m.chemicalbook.com]
- 3. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]
- 4. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]
- 5. 4-FLUORO-N-ISOPROPYLANILINE/70441-63-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
